6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine
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Overview
Description
6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine is a synthetic organic compound known for its unique structural and chemical properties. This compound is characterized by the presence of tert-butyl groups and chlorine atoms attached to a phenoxathiine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the tert-butylation is achieved using tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available phenoxathiine. The process includes chlorination, purification, and tert-butylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted phenoxathiine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and electron-withdrawing chlorine atoms influence its binding affinity and specificity. It can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Used as a stabilizer in various industrial applications.
Uniqueness
6,8-DI-Tert-butyl-1,2,3,4-tetrachlorophenoxathiine is unique due to its specific substitution pattern and the presence of both tert-butyl and chlorine groups, which confer distinct chemical and physical properties compared to other similar compounds .
Properties
CAS No. |
78074-83-6 |
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Molecular Formula |
C20H20Cl4OS |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
6,8-ditert-butyl-1,2,3,4-tetrachlorophenoxathiine |
InChI |
InChI=1S/C20H20Cl4OS/c1-19(2,3)9-7-10(20(4,5)6)16-11(8-9)26-18-15(24)13(22)12(21)14(23)17(18)25-16/h7-8H,1-6H3 |
InChI Key |
FAUYQVGLROVFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)SC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C(C)(C)C |
Origin of Product |
United States |
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